3-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide
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Overview
Description
3-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 4-methoxyphenylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: It can be used as a pesticide or herbicide to protect crops from pests and diseases.
Materials Science: It can be incorporated into polymers or coatings to enhance their properties such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of enzymes or receptors involved in disease processes. For example, it can bind to the active site of an enzyme, preventing its normal function and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone
- 4-(1,2,3-Thiadiazol-4-yl)phenol
Uniqueness
Compared to similar compounds, 3-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide has a unique combination of functional groups that confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S2/c1-18-9-4-2-8(3-5-9)14-10(17)6-7-19-12-16-15-11(13)20-12/h2-5H,6-7H2,1H3,(H2,13,15)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPKPCIBCXHSJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCSC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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